IDO1/TDO Selectivity Profile: Basis for Preferential Selection in Immuno-Oncology Research
2,4-Dimethyl-9H-pyrido[2,3-b]indole demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 3.40 nM in HeLa cell-based assays, while exhibiting substantially weaker activity against the related enzyme tryptophan 2,3-dioxygenase (TDO) with an IC50 of 7,500 nM, representing an approximately 2,200-fold selectivity window for IDO1 over TDO [1]. This selectivity profile contrasts with other α-carboline derivatives that may exhibit broader, less discriminating activity across the tryptophan catabolism pathway.
| Evidence Dimension | Target selectivity ratio (IDO1 vs. TDO inhibitory potency) |
|---|---|
| Target Compound Data | IDO1 IC50: 3.40 nM; TDO IC50: 7,500 nM |
| Comparator Or Baseline | Selectivity ratio: IDO1/TDO ≈ 2,200-fold (class inference—no head-to-head comparator data available) |
| Quantified Difference | 2,200-fold preferential inhibition of IDO1 over TDO |
| Conditions | IDO1 inhibition measured in HeLa cells expressing IDO1; TDO inhibition measured in HEK cells expressing TDO; in vitro enzyme inhibition assays [1] |
Why This Matters
High IDO1/TDO selectivity is therapeutically relevant for immuno-oncology applications where selective IDO1 pathway modulation is desired while minimizing compensatory activation of the TDO-mediated tryptophan catabolism pathway.
- [1] BindingDB BDBM50614704 / ChEMBL CHEMBL5279540. (2024). Affinity data for 2,4-dimethyl-9H-pyrido[2,3-b]indole: IDO1 IC50 = 3.40 nM; TDO IC50 = 7,500 nM; PXR EC50 = 7,100 nM. View Source
